molecular formula C13H7Cl2NO B8777371 2-(2,4-Dichlorophenyl)-1,3-benzoxazole

2-(2,4-Dichlorophenyl)-1,3-benzoxazole

Cat. No.: B8777371
M. Wt: 264.10 g/mol
InChI Key: UHLGOZRQHWGNEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenyl)-1,3-benzoxazole is a useful research compound. Its molecular formula is C13H7Cl2NO and its molecular weight is 264.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H7Cl2NO

Molecular Weight

264.10 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-1,3-benzoxazole

InChI

InChI=1S/C13H7Cl2NO/c14-8-5-6-9(10(15)7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H

InChI Key

UHLGOZRQHWGNEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2.0 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a condenser containing a nitrogen inlet valve, and a thermometer was charged with 250 g of 2,4-dichlorobenzoic acid, 157.1 g of 2-aminophenol, and 250 mL of polyphosphoric acid. The mixture was heated under nitrogen for 16 h. The solution was cooled to 140° C. and was poured over a chilled 1M aqueous sodium hydroxide solution. The solid brown precipitate was collected by filtration. The material was then vacuum distilled with a head temperature of 160°-180° C. The solid was recrystallized from toluene and dried in a vacuum oven at 80° C. for 12 h. Yield 257 g (74%); mp=130.6-131.3.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
157.1 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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